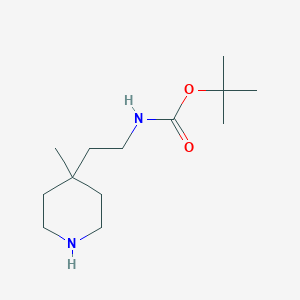
tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate: is a chemical compound with the molecular formula C13H26N2O2 . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology: The compound is used in the synthesis of various biologically active molecules, including potential drug candidates. Its structural features make it a valuable intermediate in medicinal chemistry .
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It serves as a building block for the synthesis of drugs targeting neurological and psychiatric disorders .
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl methyl (piperidin-4-ylmethyl)carbamate
- tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
Uniqueness: tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate is unique due to the presence of the 4-methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-methylpiperidin-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-7-13(4)5-8-14-9-6-13/h14H,5-10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQNFYPKRMYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8025482.png)
![Dimethylsilyloxy-[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B8025483.png)

![Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B8025498.png)

![5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8025526.png)
![(1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE](/img/structure/B8025531.png)
![TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE](/img/structure/B8025532.png)

![3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8025539.png)
![Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B8025541.png)
![tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B8025568.png)
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025569.png)
